3-Amino-3-cyclohexyl-propan-1-ol hydrochloride
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Overview
Description
3-Amino-3-cyclohexyl-propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H19NO · HCl and a molecular weight of 193.71 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride typically involves the reaction of cyclohexylamine with an appropriate aldehyde or ketone, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are carried out under controlled temperatures and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-cyclohexyl-propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Amino-3-cyclohexyl-propan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride include:
- 3-Amino-2-cyclohexyl-1-propanol hydrochloride
- 3-Amino-3-(2,4-dichlorophenyl)-propan-1-ol
Uniqueness
What sets this compound apart from similar compounds is its unique cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in specific research and industrial applications where these properties are advantageous .
Properties
IUPAC Name |
3-amino-3-cyclohexylpropan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c10-9(6-7-11)8-4-2-1-3-5-8;/h8-9,11H,1-7,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMBTTZDDNANKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588750 |
Source
|
Record name | 3-Amino-3-cyclohexylpropan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173031-67-8 |
Source
|
Record name | 3-Amino-3-cyclohexylpropan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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